Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-

CAS No.: 59000-84-9

Cat. No.: VC18441262

Molecular Formula: C8H10Cl2N2O2S

Molecular Weight: 269.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59000-84-9 |

|---|---|

| Molecular Formula | C8H10Cl2N2O2S |

| Molecular Weight | 269.15 g/mol |

| IUPAC Name | 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |

| Standard InChI Key | YFXVCZINZDQVCR-UHFFFAOYSA-N |

| Canonical SMILES | CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |

Introduction

Molecular Structure and Chemical Identity

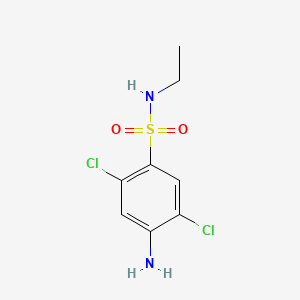

The molecular structure of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- features a benzene ring with three key substituents:

-

Chlorine atoms at the 2 and 5 positions,

-

An amino group (-NH) at the 4 position,

-

An N-ethyl sulfonamide group (-SONHCHCH) at the 1 position.

Table 1: Key Identifiers and Structural Data

The presence of electron-withdrawing chlorine atoms and the sulfonamide group influences its reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step process involving:

-

Sulfonylation: Reaction of 4-amino-2,5-dichlorobenzenesulfonyl chloride with ethylamine.

-

Purification: Crystallization from organic solvents to achieve >95% purity .

A patent (US7772411B2) describes a related sulfonamide synthesis using p-nitrobenzenesulfonyl chloride and isobutylamine under reflux conditions (79°C, toluene), followed by reduction and deprotection . Similar methodologies may apply to this compound, with adjustments for the ethylamine reagent.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | Ethylamine, toluene, 79°C | 75–85% |

| Crystallization | Ethanol/water mixture | 90–95% |

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) .

-

NMR: NMR signals at δ 1.2 ppm (triplet, CH), δ 3.4 ppm (quartet, NHCH), and δ 6.8–7.5 ppm (aromatic protons) .

Biochemical and Industrial Applications

Industrial Uses

-

Polymer Additives: As stabilizers in PVC production due to chlorine content.

-

Dye Intermediates: Sulfonamide groups facilitate covalent bonding with textile fibers .

Future Research Directions

-

Pharmacological Studies: Evaluate inhibition kinetics against carbonic anhydrase isoforms.

-

Green Synthesis: Optimize solvent-free or aqueous-phase reactions to reduce environmental impact .

-

Thermal Degradation Analysis: Characterize decomposition products under high-temperature industrial conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume